molecular formula C19H20Cl3N5OS B11704492 N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)acetamide CAS No. 1164505-81-0

N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)acetamide

Cat. No.: B11704492
CAS No.: 1164505-81-0
M. Wt: 472.8 g/mol
InChI Key: VCYRUPBRKOLUJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)acetamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methyl-4-[(2-methylphenyl)diazenyl]aniline with trichloroacetyl chloride under controlled conditions to form an intermediate product. This intermediate is then reacted with carbonothioyl chloride and acetamide to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound’s diazenyl and carbonothioyl groups play a crucial role in its reactivity and ability to interact with enzymes and other biomolecules. These interactions can lead to the inhibition of specific enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1164505-81-0

Molecular Formula

C19H20Cl3N5OS

Molecular Weight

472.8 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C19H20Cl3N5OS/c1-11-6-4-5-7-16(11)27-26-14-8-9-15(12(2)10-14)24-18(29)25-17(19(20,21)22)23-13(3)28/h4-10,17H,1-3H3,(H,23,28)(H2,24,25,29)

InChI Key

VCYRUPBRKOLUJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.